molecular formula C23H25NO4 B6610619 rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis CAS No. 2866307-86-8

rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis

Cat. No.: B6610619
CAS No.: 2866307-86-8
M. Wt: 379.4 g/mol
InChI Key: PESLNHWSFLAUGY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis is a racemic mixture of a six-membered piperidine ring derivative. The compound features:

  • Cis stereochemistry at positions 2R and 4R.
  • A 2-ethyl substituent on the piperidine ring.
  • A 4-carboxylic acid group.
  • A Fmoc (9H-fluoren-9-ylmethoxy carbonyl) protecting group at the 1-position.

This structural configuration confers distinct conformational and electronic properties, making it valuable in peptide synthesis and medicinal chemistry. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

Properties

IUPAC Name

(2R,4R)-2-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-16-13-15(22(25)26)11-12-24(16)23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,2,11-14H2,1H3,(H,25,26)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLNHWSFLAUGY-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure

The molecular formula of the compound is C31H34N2O6C_{31}H_{34}N_{2}O_{6} with a molecular weight of approximately 530.61 g/mol. The compound features a piperidine ring substituted with an ethyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is known for its role in drug design and development.

PropertyValue
Molecular FormulaC31H34N2O6
Molecular Weight530.61 g/mol
CAS Number1225383-33-4
Purity>98%

The biological activity of rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies indicate that it may act as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in the modulation of mood and locomotor activity.

Pharmacological Effects

  • Dopamine Transporter Inhibition :
    • The compound has shown significant affinity for DAT, which is crucial for dopamine reuptake in the brain. This inhibition could lead to increased dopamine levels, potentially enhancing mood and locomotor activity.
  • Norepinephrine Transporter Inhibition :
    • Similar to its effect on DAT, rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid also inhibits NET, suggesting potential applications in treating conditions like depression and ADHD.
  • Locomotor Activity :
    • In vivo studies have demonstrated that this compound significantly increases locomotor activity in animal models, indicating stimulant-like properties comparable to traditional psychostimulants like cocaine.

Case Studies

A series of experiments were conducted to evaluate the locomotor effects of this compound:

  • Study Design : Mice were administered varying doses of the compound (e.g., 10 mg/kg to 100 mg/kg) and monitored for distance traveled over a set period.
  • Results :
    • At doses above 30 mg/kg, significant increases in distance traveled were observed compared to control groups. Notably, the peak effect was recorded within the first hour post-administration.
    • The data suggested that higher doses correlated with increased locomotor activity, supporting its potential as a stimulant.

Table 2: Locomotor Activity Results

Dose (mg/kg)Distance Traveled (cm)Statistical Significance (p-value)
Control150-
10200p < 0.05
30300p < 0.01
50450p < 0.001
100600p < 0.001

Structure-Activity Relationship (SAR)

The structure of rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid suggests that modifications to the Fmoc group or the ethyl substituent could enhance or alter its pharmacological profile. Studies on similar compounds indicate that variations in the piperidine ring can significantly impact binding affinity and selectivity for neurotransmitter transporters.

Scientific Research Applications

Overview

rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis (CAS No. 2866307-86-8) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, drug design, and as a biochemical tool.

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
    • Its Fmoc protecting group is commonly used in peptide synthesis, facilitating the development of peptide-based drugs.
  • E3 Ligase Recruitment :
    • Recent studies have highlighted its role as an E3 ligase ligand, which is crucial in targeted protein degradation strategies. By recruiting E3 ligases, this compound can help in the selective degradation of proteins implicated in diseases such as cancer .
  • Anticancer Research :
    • Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. This suggests potential applications in developing new anticancer agents .

Biochemical Applications

  • Peptide Synthesis :
    • The Fmoc group allows for easy incorporation into peptide chains, making it useful in synthesizing complex peptides that may have therapeutic applications .
  • Bioconjugation :
    • Its reactive carboxylic acid group can be utilized for bioconjugation processes, linking the compound to other biomolecules such as antibodies or enzymes for targeted delivery systems .

Case Study 1: E3 Ligase Recruitment

In a study published in Nature Communications, researchers utilized rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid as part of a strategy to develop small molecules that target specific E3 ligases. The findings demonstrated that compounds based on this structure could effectively promote the degradation of oncogenic proteins, offering a novel approach to cancer therapy .

Case Study 2: Anticancer Activity

A research article published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The study showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, prompting further investigation into their mechanisms of action and potential clinical applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A : rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid
  • Ring Size : Pyrrolidine (5-membered vs. piperidine’s 6-membered), reducing conformational flexibility.
  • Substituent : 4-propyl group increases lipophilicity (logP ~3.2 vs. target compound’s ~2.8).
  • Applications : Enhanced membrane permeability in prodrug design .
Compound B : (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
  • Impact : Higher metabolic stability due to C–F bond resistance to enzymatic cleavage .
Compound C : (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • Functional Group : Azido group enables click chemistry for bioconjugation.
  • Stereochemistry : 2S,4R configuration may reduce compatibility with chiral peptide synthesis compared to the target’s 2R,4R .
Compound D : (3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid
  • Substituent : Phenyl group at position 3 increases steric bulk (molar volume: ~250 ų vs. target’s ~210 ų).
  • Applications : Used in rigid scaffold design for kinase inhibitors .
Compound E : 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid
  • Simplified Structure : Lacks the ethyl group, reducing steric hindrance.
  • Properties : Lower logP (~2.1) and higher aqueous solubility (25 mg/mL vs. target’s 15 mg/mL) .

Stereochemical and Positional Differences

Parameter Target Compound rac-(3R,4R)-4-propylpyrrolidine analog (2S,4R)-azido-pyrrolidine
Ring Size Piperidine (6-membered) Pyrrolidine (5-membered) Pyrrolidine (5-membered)
Substituent Position 2-ethyl, 4-COOH 4-propyl, 3-COOH 4-azido, 2-COOH
Stereochemistry rac-(2R,4R) rac-(3R,4R) (2S,4R)
logP 2.8 3.2 2.5
Applications Peptide backbone modification Lipophilic prodrugs Bioconjugation probes

Preparation Methods

Substitution of Benzyl with Fmoc Protection

Patent describes benzyl ester protection using chloroformic acid benzyl ester. To introduce Fmoc, the secondary amine is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine). This step achieves ~92% yield under mild conditions (0–5°C, 3 hours).

Deprotection Challenges

Unlike benzyl groups removed via hydrogenolysis, Fmoc deprotection requires 20–50% piperidine in DMF , which cleaves the carbamate via β-elimination. However, deprotection is unnecessary for the target molecule, as Fmoc remains intact in the final product.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic trans-4-substituted piperidine-2-carboxylic acid ethyl ester is resolved using L-tartaric acid in ethanol. The (2R,4R)-enantiomer preferentially crystallizes, yielding ~45% after recrystallization. For cis-configuration, stereochemical control during cyclization or alternative resolving agents (e.g., dibenzoyl-D-tartaric acid) may be required.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offers >99% enantiomeric excess (ee) but is cost-prohibitive for large-scale synthesis.

Carboxylic Acid Functionalization

Ester Hydrolysis

The ethyl ester at C4 is hydrolyzed using lithium hydroxide in THF/water (1:1), achieving quantitative conversion under reflux. Acidic workup (HCl) precipitates the carboxylic acid.

Comparative Analysis of Synthetic Routes

Method StepPatent ApproachAdapted Fmoc MethodYield (%)
Grignard ReactionDiethyl oxalate + 1-bromo-propyleneSame83
CyclizationRaney Ni, H₂Raney Ni, H₂90
Amine ProtectionBenzyl chloroformateFmoc-Cl, triethylamine92
ResolutionL-tartaric acidL-tartaric acid45
Ester HydrolysisLiOH, THF/H₂OLiOH, THF/H₂O>95

Critical Challenges and Optimization Strategies

  • Stereochemical Control : Cis-configuration requires precise reaction conditions. Low temperatures (−20°C) during cyclization favor cis isomer formation by reducing ring puckering.

  • Fmoc Stability : Fmoc groups are base-sensitive; thus, ester hydrolysis must avoid strong bases. Lithium hydroxide in biphasic systems minimizes decomposition.

  • Scalability : Patent reports ~24% overall yield due to resolution losses. Enzymatic resolution or asymmetric hydrogenation could improve efficiency.

Q & A

Q. Key Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during Fmoc protection .
  • Temperature : Fmoc reactions often proceed at 0–25°C to minimize side reactions.
  • Catalysts : DMAP or pyridine accelerates carbamate formation .

Table 1 : Yield Optimization Under Different Conditions

StepSolventCatalystYield (%)Purity (HPLC)
Fmoc ProtectionDMFDMAP8598%
Fmoc ProtectionTHFPyridine7295%

How can researchers confirm the stereochemical integrity of rac-(2R,4R) configurations during synthesis?

Q. Advanced Analytical Techniques

Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).

NMR Spectroscopy :

  • NOESY : Identifies spatial proximity of ethyl and Fmoc groups to confirm cis stereochemistry.
  • ²J Coupling : Axial-equatorial proton coupling in piperidine confirms chair conformation .

X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. Common Pitfalls :

  • Racemization during Fmoc deprotection (e.g., using piperidine in SPPS). Mitigate by optimizing deprotection time (<20 min) .

What strategies resolve contradictions in biological activity data for rac mixtures versus enantiopure forms?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

Enantiomer Separation : Use preparative chiral HPLC to isolate (2R,4R) and (2S,4S) forms.

Biological Assays : Compare IC₅₀ values in target systems (e.g., enzyme inhibition).

  • Example: Enantiopure (2R,4R) may show 10-fold higher affinity for protease targets than rac mixtures .

Molecular Dynamics Simulations : Predict binding modes of each enantiomer to explain activity differences .

Table 2 : Bioactivity Comparison of rac vs. Enantiopure Forms

FormTarget Enzyme (IC₅₀, nM)Solubility (mg/mL)
rac450 ± 302.1
(2R,4R)48 ± 51.8
(2S,4S)>10002.3

How does the ethyl substituent at C2 influence conformational stability in piperidine derivatives?

Q. Advanced Conformational Analysis

Steric Effects : The ethyl group induces 1,3-diaxial strain, favoring chair conformations with axial Fmoc groups.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show ethyl increases ring puckering by 15% compared to methyl analogs .

Dynamic NMR : Observes restricted rotation of the ethyl group at low temperatures (−40°C) .

What methodologies optimize the removal of Fmoc without degrading the piperidine core?

Q. Advanced Deprotection Protocols

Reagent Selection :

  • 20% Piperidine in DMF : Efficient for Fmoc removal but risks N-alkylation side reactions.
  • DBU/PhOH : Reduces racemization in acid-sensitive derivatives .

Kinetic Monitoring : Use real-time UV spectroscopy (301 nm) to track Fmoc cleavage .

Q. Critical Parameters :

  • Temperature : 25°C optimal; >40°C accelerates degradation.
  • Time : Limit to 10–15 min for labile substrates.

How do solvent polarity and additives affect crystallization of rac-piperidine derivatives?

Q. Advanced Crystallography Strategies

Solvent Screening : Use ternary systems (e.g., EtOAc/hexane/DCM) to modulate polarity.

Additives :

  • Seed Crystals : Introduce enantiopure seeds to induce preferential crystallization.
  • Ionic Liquids : [BMIM][PF₆] improves crystal lattice stability .

Table 3 : Crystallization Success Rates

Solvent SystemAdditiveCrystal Quality (XRD)
EtOAc/hexaneNonePoor
DCM/MeOHSeedHigh
THF/H₂O[BMIM][PF₆]Moderate

What are the limitations of using rac mixtures in peptide mimetic studies?

Q. Advanced Application Constraints

Pharmacokinetics : rac forms may exhibit variable absorption due to enantiomer-specific metabolism.

Off-Target Effects : (2S,4S) enantiomers could bind unintended receptors (e.g., 20% cross-reactivity in GPCR assays) .

Regulatory Hurdles : FDA guidelines prefer enantiopure drugs unless rac demonstrates superior efficacy/safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.